4-(bromomethyl)-6-chloro-1H-pyridin-2-one
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Overview
Description
4-(Bromomethyl)-6-chloro-1H-pyridin-2-one is an organic compound that belongs to the pyridinone family This compound is characterized by the presence of a bromomethyl group at the 4th position and a chlorine atom at the 6th position on the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6-chloro-1H-pyridin-2-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-chloro-2-pyridone with bromomethylating agents under controlled conditions. For instance, the reaction can be carried out using hydrobromic acid and formaldehyde in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-chloro-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of new pyridinone derivatives with different functional groups.
Oxidation: Formation of pyridinone oxides.
Reduction: Formation of reduced pyridinone derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(Bromomethyl)-6-chloro-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6-chloro-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
Uniqueness
4-(Bromomethyl)-6-chloro-1H-pyridin-2-one is unique due to the presence of both bromomethyl and chloro substituents on the pyridinone ring. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
1227574-59-5 |
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Molecular Formula |
C6H5BrClNO |
Molecular Weight |
222.47 g/mol |
IUPAC Name |
4-(bromomethyl)-6-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrClNO/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H,9,10) |
InChI Key |
GNTRPUJIFNCXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)CBr |
Origin of Product |
United States |
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